Methyl 2-bromo-3,4-difluorobenzoate
Overview
Description
“Methyl 2-bromo-3,4-difluorobenzoate” is a chemical compound with the molecular formula C8H5BrF2O2 . It is used as a reagent in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described . The title molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit . Another study reported the continuous-flow methodology for the synthesis of m-difluorobenzene via Balz-Schiemann reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, reveals the presence of two crystallographically unique rotomers in the lattice .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, it has been shown that photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .Physical And Chemical Properties Analysis
“Methyl 2-bromo-3,4-difluorobenzoate” is a colorless to yellow liquid . Its molecular weight is 251.02 . The water solubility of similar compounds has been reported. For instance, the solubility of Methyl 2-bromo-3,4-difluorobenzoate is 0.0323 mg/ml .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds, including ones with 3,4-dicyanophenoxy groups, exhibit significant potential for photodynamic therapy in cancer treatment, owing to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Material Chemistry
The work of Schlosser and Heiss (2003) demonstrates the regioflexible substitution of 1,3-difluorobenzene to produce various benzoic acids and bromobenzoic acids, including compounds similar to Methyl 2-bromo-3,4-difluorobenzoate. This study highlights the advancement in organometallic methods for synthesizing structurally diverse compounds (Schlosser & Heiss, 2003).
Synthesis of Pharmaceutical Intermediates
The synthesis of Methyl 2-bromo-3,4-difluorobenzoate and its derivatives is crucial in the pharmaceutical industry for creating various intermediates. For example, Bao Li-jiao (2013) describes the synthesis of a compound closely related to Methyl 2-bromo-3,4-difluorobenzoate, which serves as an intermediate in the production of bifendate, a liver-protecting drug (Bao Li-jiao, 2013).
Thermodynamic Studies in Organic Chemistry
The thermodynamic properties of halogen-substituted benzoic acids, closely related to Methyl 2-bromo-3,4-difluorobenzoate, have been studied by Zherikova, Svetlov, Kuratieva, and Verevkin (2016). These studies are crucial for understanding specific interactions in both liquid and crystal phases of these compounds, which has implications for the solubility and stability of drugs (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Catalysis and Chemical Reactions
Research by Jover (2018) on the Cu-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates provides insight into the catalytic reactions involving compounds similar to Methyl 2-bromo-3,4-difluorobenzoate. This study aids in understanding the reactivity and potential applications of such compounds in various chemical reactions (Jover, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-bromo-3,4-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZHRHDBHLFPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3,4-difluorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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